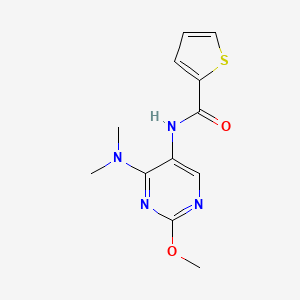

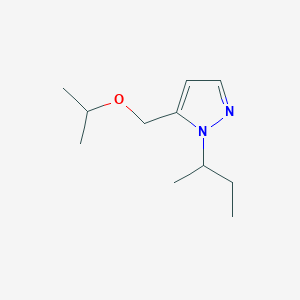

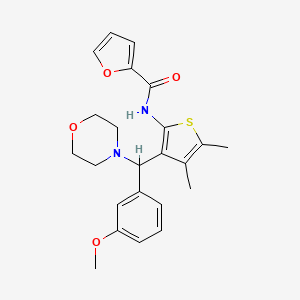

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-2-carboxamide derivatives are a class of organic compounds that have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They are known for their wide range of biological and medicinal activities such as antimicrobial , analgesic and anti-inflammatory , and antitumor agents .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives often involves the reaction of different nucleophiles and electrophiles . For example, enaminones, which are extremely stable species, can be attacked by a given nucleophile at two sites, with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis

The chemical reactions of thiophene-2-carboxamide derivatives often involve the reaction with different nucleophiles and electrophiles . Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .Scientific Research Applications

- Research Findings : Synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a–h) demonstrated antibacterial efficacy against ESBL-producing E. coli ST131 strains . These compounds could potentially serve as new antibiotics.

- Applications : Thiophene derivatives exhibit antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities . Their diverse properties make them valuable in drug development.

Antibacterial Activity

Antimicrobial Properties of Thiophene Derivatives

Mechanism of Action

Target of Action

coli) strains . The active site of the β-lactamase receptor of E. coli is involved in the binding of these compounds .

Mode of Action

coli . This suggests that the compound may interact with its targets, leading to changes that inhibit the function of the β-lactamase enzyme.

Biochemical Pathways

This pathway is crucial for the bacteria’s resistance to β-lactam antibiotics, and inhibiting it could lead to increased susceptibility of the bacteria to these antibiotics .

Result of Action

coli, it can be inferred that the compound may lead to the inhibition of the β-lactamase enzyme, thereby increasing the susceptibility of the bacteria to β-lactam antibiotics .

Future Directions

properties

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-16(2)10-8(7-13-12(15-10)18-3)14-11(17)9-5-4-6-19-9/h4-7H,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALWPSMWXQLVOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

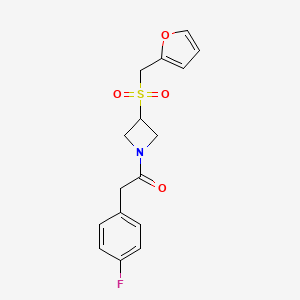

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2801623.png)

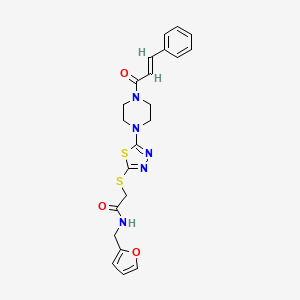

![6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801627.png)

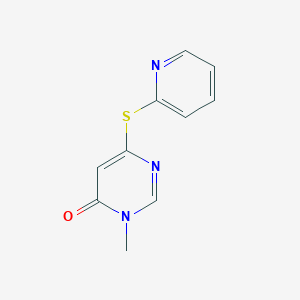

![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2801638.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)

![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)